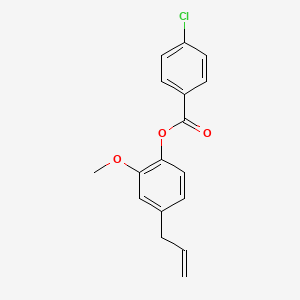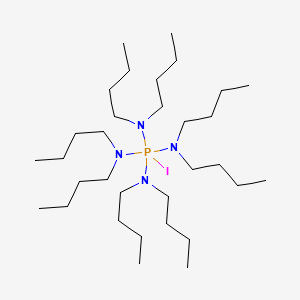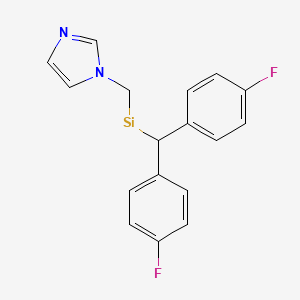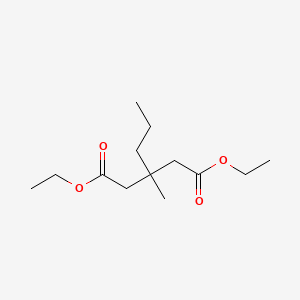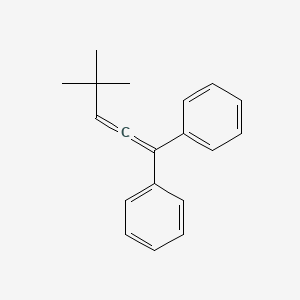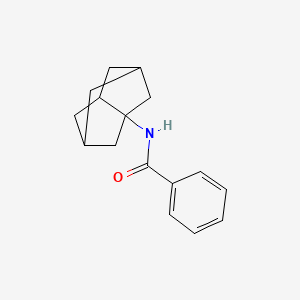
N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a hexahydro-2,5-methanopentalen-3a(1H)-yl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide typically involves the reaction of hexahydro-2,5-methanopentalen-3a(1H)-amine with benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2,5-methanopentalen-3a(1H)-amine: A precursor in the synthesis of N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide.
Benzamide: A simpler compound with a similar amide functional group.
Uniqueness
This compound is unique due to its complex structure, which combines the hexahydro-2,5-methanopentalen-3a(1H)-yl group with a benzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
86128-82-7 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-(3-tricyclo[3.3.1.03,7]nonanyl)benzamide |
InChI |
InChI=1S/C16H19NO/c18-15(13-4-2-1-3-5-13)17-16-9-11-6-12(10-16)8-14(16)7-11/h1-5,11-12,14H,6-10H2,(H,17,18) |
InChI Key |
UFZGZMVYJALJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC3(C2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

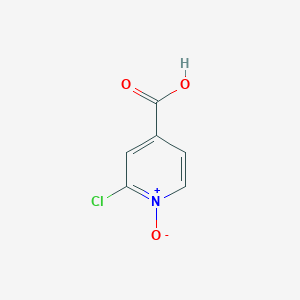
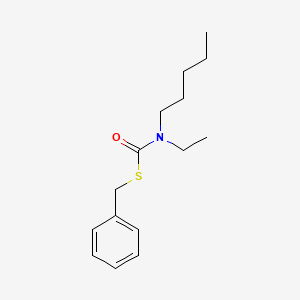
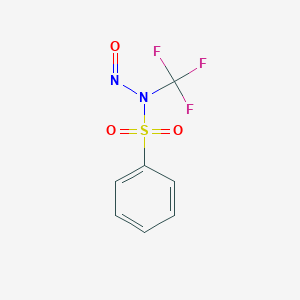
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
